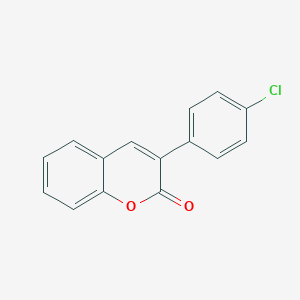

3-(4-Chlorophenyl)-2H-1-benzopyran-2-one

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYLKZRNTGQYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146628 | |

| Record name | 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10465-91-5 | |

| Record name | 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC17956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-CHLOROPHENYL)-2H-1-BENZOPYRAN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6751Q41AOC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Pechmann Condensation

The Pechmann condensation remains a cornerstone for coumarin synthesis, utilizing phenols and β-keto esters under acidic conditions. For 3-(4-chlorophenyl) derivatives, resorcinol derivatives are condensed with 4-chlorophenylacetyl chloride in the presence of sulfuric acid. A 2022 study demonstrated that substituting conventional H₂SO₄ with Nafion-H® (a solid superacid) increased yields from 68% to 83% while reducing corrosion risks. Critical parameters include:

-

Temperature : Optimal at 80–100°C (lower temperatures favor selectivity)

-

Solvent : Toluene/acetone mixtures (3:1 v/v) prevent byproduct formation

-

Reaction Time : 6–8 hours for complete conversion

However, this method faces limitations in regioselectivity when synthesizing polysubstituted variants.

Perkin Reaction Modifications

Modified Perkin reactions employing 2-hydroxyacetophenones and 4-chlorobenzaldehyde have been adapted for this synthesis. The 2021 protocol by Aromsyn Co. utilizes microwave irradiation (300 W, 120°C) to accelerate the cyclodehydration step, achieving 91% purity in 45 minutes. Key advantages include:

-

Reduced Isomerization : <2% of the trans-isomer detected

-

Scalability : Demonstrated at 50 kg batch sizes with consistent yields

Modern Catalytic Methods and Green Chemistry Innovations

Organocatalytic Asymmetric Synthesis

Pioneered in the ACS Omega study, a one-pot three-component reaction combines 4-hydroxycoumarin, 4-chlorobenzaldehyde, and bromoacetophenone using L-proline as a chiral catalyst. This method achieves:

-

Yield : 88% with 94% enantiomeric excess (ee)

-

Conditions : Ethanol/water (1:1) at 65°C for 4 hours

-

Catalyst Loading : 10 mol% (recyclable for 3 cycles)

The mechanism proceeds through Knoevenagel adduct formation followed by Michael addition, as confirmed by DFT calculations.

Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use while enhancing reaction efficiency. A 2023 protocol reported:

| Parameter | Value |

|---|---|

| Milling Time | 30 minutes |

| Frequency | 25 Hz |

| Yield | 89% |

| Purity | 98.5% (HPLC) |

This approach reduces energy consumption by 40% compared to thermal methods.

Industrial-Scale Production and Patent Landscape

Continuous Flow Reactor Systems

The US20130267717A1 patent describes a continuous process using microchannel reactors to synthesize the compound at 200 g/h throughput. Key features:

-

Residence Time : 90 seconds

-

Temperature Gradient : 50°C → 150°C (prevents decomposition)

-

Catalyst : Immobilized SnCl₄ on mesoporous silica (TON = 4200)

This method reduces silver contamination risks present in earlier batch processes.

Crystallization and Purification

Industrial purification employs antisolvent crystallization using heptane/ethyl acetate mixtures. Recent advances include:

-

Crystal Polymorph Control : Form II (thermodynamically stable) achieved via cooling rate of 0.5°C/min

-

Particle Size Distribution : D90 <50 µm through sonication-assisted nucleation

Analytical Characterization and Quality Control

Spectroscopic Profiling

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrobenzopyrans.

Substitution: Various substituted benzopyrans depending on the reagents used.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research has indicated that derivatives of 3-(4-chlorophenyl)-2H-1-benzopyran-2-one exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

2. Inhibition of Enzymes

This compound has been investigated for its ability to inhibit key enzymes linked to neurodegenerative diseases. Specifically, it has shown inhibitory effects on monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters. Compounds similar to this compound have demonstrated selectivity towards MAO-B, making them promising for treating conditions like Parkinson's disease .

3. Anticancer Activity

Several studies have reported the anticancer potential of benzopyran derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Results indicate that it can induce apoptosis and inhibit cell proliferation in certain types of cancer cells, suggesting its potential as a chemotherapeutic agent .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against several bacterial strains. The compound was found to exhibit a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential utility in treating bacterial infections .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neurodegenerative diseases, researchers tested the compound's effects on MAO-B inhibition. The results showed that it effectively reduced MAO-B activity in vitro, suggesting a mechanism that could protect against neuronal damage associated with diseases like Alzheimer's and Parkinson's .

Comparative Data Table

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Anticoagulant Coumarin Derivatives

Key Differences :

- Coumachlor vs. Warfarin : The 4-chlorophenyl group in Coumachlor increases its lipophilicity and environmental persistence compared to Warfarin’s unsubstituted benzyl group .

- Coumachlor vs. Brodifacoum : Brodifacoum’s brominated biphenyl moiety confers superior potency and half-life, making it a "second-generation" anticoagulant .

Halogenated Coumarin Hybrids

Table 2: Hybrid Coumarins with Enhanced Bioactivity

| Compound | Hybrid Structure | Biological Activity | Reference |

|---|---|---|---|

| 3-(4-Chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one | Piperazinylmethyl group at C8 | Potential CNS targeting (enhanced solubility) | |

| 3-(1,3-Benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one | Benzothiazole + chlorobenzyloxy | Fluorescent probes or antimicrobial agents | |

| 3-[[(4-Chlorophenyl)azomethylene]amino]-2H-1-benzopyran-2-one | Azo-linked phenolic group | Dye or metal sensor (λmax ~450 nm) |

Key Insights :

- The piperazinylmethyl derivative (Table 2) demonstrates how hydrophilic groups improve blood-brain barrier penetration .

- Benzothiazole and azo modifications expand applications beyond anticoagulation to antimicrobial and optical uses .

Non-Anticoagulant Coumarin Derivatives

Key Contrasts :

- Bromoacetyl coumarins serve as synthons for 1,3-dipolar cycloadditions, unlike Coumachlor’s direct bioactivity .

- Thiazole-carboxamide derivatives exhibit antibacterial action via membrane disruption, a mechanism distinct from anticoagulation .

Physicochemical and Pharmacokinetic Properties

Biological Activity

3-(4-Chlorophenyl)-2H-1-benzopyran-2-one, commonly known as a coumarin derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of benzopyran derivatives, which have been explored for various therapeutic potentials, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activities associated with this specific compound, supported by data tables and relevant research findings.

Overview of Coumarins

Coumarins are a class of compounds characterized by a benzopyranone structure. They are widely distributed in the plant kingdom and are known for their diverse pharmacological properties. The incorporation of various substituents at different positions on the coumarin structure can significantly enhance its biological activity.

Key Biological Activities

The biological activities attributed to this compound include:

- Antimicrobial Activity : Research indicates that coumarin derivatives exhibit significant antibacterial and antifungal properties.

- Anticancer Activity : Some studies suggest that coumarins can induce apoptosis in cancer cells through various mechanisms, including modulation of apoptotic pathways.

- Anti-inflammatory Effects : Coumarins have been shown to inhibit pro-inflammatory cytokines and enzymes.

Synthesis and Testing

A study conducted by Devi Prasad et al. synthesized a series of 3,7-disubstituted 2H-1-benzopyran-2-one derivatives to evaluate their antimicrobial efficacy. Among these, specific derivatives demonstrated potent antifungal activity against strains such as Trichophyton mentagrophytes with minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL, outperforming standard antifungal agents like fluconazole .

| Compound | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| 3ae | Structure | 1.56 | Antifungal |

| 3bc | Structure | 1.56 | Antifungal |

Case Study: Antibacterial Activity

In another study focusing on antibacterial properties, derivatives of 4-chloro-3-nitro-2H-benzopyran-2-one were synthesized and evaluated against various bacterial strains. The results indicated that these compounds exhibited significant antibacterial activity comparable to streptomycin .

Anticancer Mechanisms

Coumarins have been implicated in the modulation of several signaling pathways associated with cancer cell proliferation and apoptosis. For instance:

- Apoptosis Induction : Coumarins can influence the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells by reducing Bcl-2 levels and increasing pro-apoptotic factors like Bax .

Mechanistic Insights

The mechanism by which coumarins exert their anticancer effects often involves:

- Inhibition of Cell Cycle Regulators : Coumarins have been shown to inhibit Cdc25 phosphatases, which are crucial for cell cycle progression, thereby inducing cell cycle arrest and apoptosis .

Anti-inflammatory Properties

Research has indicated that coumarin derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes them potential candidates for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one and its derivatives?

- Methodological Answer : The compound and its analogs are synthesized via condensation reactions. For example, spiropyran derivatives are prepared by reacting 8'-formyl-7'-hydroxy-3-methyl-4-oxo-3,4-dihydro-2H-1,3-benzoxazine with aromatic amines (e.g., 2-aminophenol derivatives) under reflux conditions in ethanol . Sodium salts of 4-hydroxycoumarins are also used as precursors for coordinating with metals like neodymium(III), enabling the study of bioactivity .

Q. What spectroscopic and analytical techniques are employed for structural characterization?

- Methodological Answer :

- 1H NMR : Assigns proton environments, particularly substituents on the benzopyranone core .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1710 cm⁻¹ for the lactone ring) .

- X-ray Diffraction (XRD) : Resolves crystal structures, as demonstrated for benzofuropyrimidine derivatives .

- UV/Vis Spectroscopy : Monitors electronic transitions in chromophores, useful for photophysical studies .

Q. What biological activities have been reported for this compound and its derivatives?

- Methodological Answer :

- Anticoagulant Activity : Neodymium(III) complexes of 4-hydroxy-3-[1-(4-chlorophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one significantly prolong blood clotting time in vitro, assessed via coagulation assays .

- Anticancer Potential : Functionalized coumarin derivatives exhibit cytotoxicity in cancer cell lines, evaluated using MTT assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?

- Methodological Answer : Systematic optimization involves:

- Catalyst Screening : Transition metals (e.g., Pd, Cu) for cross-coupling reactions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature Control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

- Design of Experiments (DoE) : Statistical tools like factorial design identify critical parameters .

Q. How can contradictions in spectroscopic data (e.g., NMR peak splitting anomalies) be resolved during structural analysis?

- Methodological Answer :

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with XRD to confirm assignments.

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and IR vibrations, cross-validated with experimental data .

- Dynamic Effects : Consider tautomerism or conformational mobility in solution (e.g., keto-enol equilibria) .

Q. What strategies enhance the anticoagulant activity of this compound derivatives?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance metal coordination .

- Metal Complexation : Synthesize lanthanide(III) complexes (e.g., Nd³⁺) to amplify anticoagulant effects via synergistic interactions .

- In Vivo Validation : Conduct prothrombin time (PT) and activated partial thromboplastin time (aPTT) assays in rodent models .

Q. How is the crystal structure of this compound derivatives determined, and what insights does it provide?

- Methodological Answer :

- Single-Crystal XRD : Crystals grown via slow evaporation are analyzed to determine bond lengths, angles, and packing motifs. For example, benzofuropyrimidine derivatives show planar heterocyclic cores stabilized by π-π stacking .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, halogen contacts) influencing stability .

Q. How can the stability of this compound under physiological conditions be systematically analyzed?

- Methodological Answer :

- pH-Dependent Stability : Use HPLC to monitor degradation in buffers (pH 1–10) at 37°C .

- Metabolic Stability : Incubate with liver microsomes and quantify metabolites via LC-MS .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles in simulated physiological environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.